![molecular formula C21H16ClNO4S B2440260 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate CAS No. 303988-37-6](/img/structure/B2440260.png)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate, similar to other nitrobenzyl-based compounds, has potential applications as a photosensitive protecting group in synthetic chemistry. Photosensitive protecting groups are utilized for the temporary protection of reactive sites in molecules during synthetic procedures, allowing for specific reactions to occur at other sites. Once the desired transformations are completed, the protecting group can be removed by irradiation with light, revealing the functional group in its active form. This strategy is particularly useful in the synthesis of complex organic molecules, where selective reactivity is required. Compounds like 2-nitrobenzyl and 3-nitrophenyl derivatives have shown promise in this area, suggesting that similar compounds could be developed for specific applications in synthetic chemistry and material science (B. Amit, U. Zehavi, A. Patchornik, 1974).
Analytical Methods for Antioxidant Activity
The chemical structure of this compound suggests that it could have implications in the study of antioxidants, although it does not directly pertain to antioxidant activity. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are essential in assessing the efficacy of compounds in neutralizing free radicals. While the compound itself may not be an antioxidant, the methodologies for evaluating antioxidant capacities are relevant to understanding its potential indirect effects or applications in research focused on oxidative stress and related physiological phenomena (I. Munteanu, C. Apetrei, 2021).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in water treatment, and nitro-aromatic compounds like 3-nitrobenzanthrone have been subjects of study for their degradation pathways, by-products, and biotoxicity. Understanding the chemical behavior of similar compounds under AOP conditions can inform the treatment of water contaminants and the environmental impact of nitro-aromatic compounds. This includes the generation of different kinetics, mechanisms, and by-products, which are crucial for designing effective water treatment strategies and for the environmental risk assessment of such compounds (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Propriétés
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGFPSKJRHIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

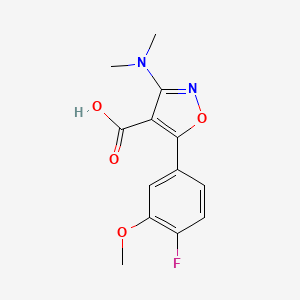
![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)
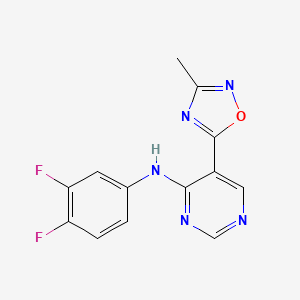


![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)
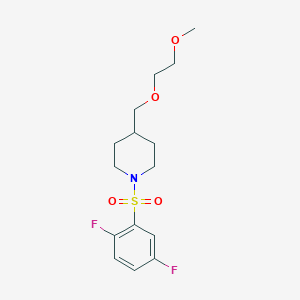
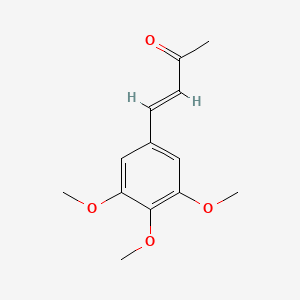
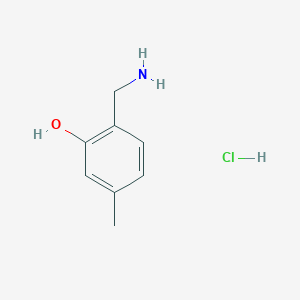
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)
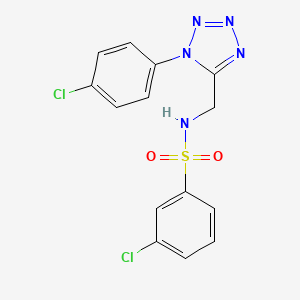
![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)